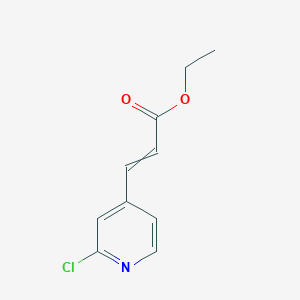![molecular formula C18H20N14O4S4 B12486982 5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including triazole, thiadiazole, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 1,2,3-thiadiazole and 1,2,3-triazole derivatives, followed by the introduction of carbamoyl groups through reactions with methyl isocyanate or similar reagents. The final step often involves coupling these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein and modulating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-chloro-2-methylphenyl)carbamate: A related compound with similar functional groups but different structural arrangement.
Methyl N-(3-chloro-4-methylphenyl)carbamate: Another similar compound with variations in the position of substituents.
Uniqueness
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of multiple functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N14O4S4 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N-methyl-5-[5-(methylcarbamoyl)-3-[2-[4-(methylcarbamoyl)-5-[4-(methylcarbamoyl)thiadiazol-5-yl]sulfanyltriazol-1-yl]ethyl]triazol-4-yl]sulfanylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N14O4S4/c1-19-11(33)7-15(37-17-9(13(35)21-3)25-29-39-17)31(27-23-7)5-6-32-16(8(24-28-32)12(34)20-2)38-18-10(14(36)22-4)26-30-40-18/h5-6H2,1-4H3,(H,19,33)(H,20,34)(H,21,35)(H,22,36) |
InChI Key |
OGLQHINPMFIWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)CCN2C(=C(N=N2)C(=O)NC)SC3=C(N=NS3)C(=O)NC)SC4=C(N=NS4)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B12486901.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12486903.png)

![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12486945.png)
![Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate](/img/structure/B12486951.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486983.png)
![N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12486988.png)
